molecular formula C12H16O2 B022911 Ethyl 2-methyl-2-phenylpropanoate CAS No. 2901-13-5

Ethyl 2-methyl-2-phenylpropanoate

Cat. No. B022911
CAS RN: 2901-13-5
M. Wt: 192.25 g/mol
InChI Key: OFYSAFPKXXTYLU-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-phenylpropanoate is a compound with the molecular formula C12H16O2 . It is also known by other names such as Ethyl Dimethylbenzeneacetate, Ethyl 2,2-dimethylphenylacetate, and Ethyl Dimethylphenylacetate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-2-phenylpropanoate can be represented by the InChI code: 1S/C12H16O2/c1-4-14-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 . The molecular weight of the compound is 192.25 g/mol .


Physical And Chemical Properties Analysis

Ethyl 2-methyl-2-phenylpropanoate is a colorless to light yellow liquid . It has a molecular weight of 192.25 g/mol . The compound has a computed XLogP3-AA value of 3 , which is a measure of its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has four rotatable bonds .

Relevant Papers

A paper titled “Complementary microbial approaches for the preparation of optically pure 2-methyl-3-phenyl-1-propanol, ethyl 2-methyl-3-phenylpropanoate” discusses the preparation of Ethyl 2-methyl-2-phenylpropanoate .

Scientific Research Applications

  • Synthesis of Pellitorine and Queen Substance : Ogura et al. (1982) developed a novel method for preparing 2-(methyl- or phenylthio)alkanoic esters, which can be applied to the synthesis of pellitorine and the queen substance, suggesting applications in organic synthesis (Ogura, Sanada, Takahashi, & Iida, 1982).

  • Identification of Isomeric Structures : Giralt et al. (1975) identified the geometry of two geometric isomers in ethyl 2-cyano-3-methyl-4-phenyl-2-pentenoate, aiding in the assignment of their chemical structures. This research contributes to the understanding of the chemical properties of similar compounds (Giralt, López, & Álvarez, 1975).

  • Secondary Alcohol Resolution : Frykman et al. (1993) demonstrated that S-ethyl thiooctanoate effectively displaces the equilibrium towards esterification in secondary alcohol resolution. This has implications for producing esterified alcohols with high enantiomeric excesses (Frykman, Öhrner, Norin, & Hult, 1993).

  • Antifeedants for Pine Weevil : Bohman et al. (2008) found that phenylpropanoids, particularly methyl 3-phenylpropanoates, show potential as effective antifeedants for the pine weevil Hylobius abietis. This suggests applications in pest control (Bohman et al., 2008).

  • Marine Organism Studies : Zhang et al. (2009) isolated new compounds, including 1-(5-oxotetrahydrofuran-2-yl)ethyl 2-phenylacetate, from the marine Nigrospora sphaerica. This highlights potential applications in the study of marine organisms and their chemical properties (Zhang et al., 2009).

  • Wine Flavor Analysis : Moio and Etiévant (1995) identified ethyl anthranilate, ethyl cinnamate, ethyl 2,3-dihydrocinnamate, and methyl anthranilate as important odorants in Burgundy Pinot noir wines. This research contributes to understanding the flavor quality of wines (Moio & Etiévant, 1995).

  • Ultrasound in Enzymatic Resolution : Ribeiro et al. (2001) showed that ultrasound baths significantly reduce reaction time in enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate without significantly changing yield or enantiomeric excess. This suggests applications in enzymatic processes and reaction efficiency enhancement (Ribeiro, Passaroto, & Brenelli, 2001).

  • Palladium-Catalyzed Synthesis : Deng et al. (2022) developed a palladium-catalyzed method for the efficient synthesis of 3-arylpropanoate esters, suggesting its utility in synthesizing hydrocinnamic acid precursors (Deng, Han, Ke, Ning, & Chen, 2022).

properties

IUPAC Name

ethyl 2-methyl-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYSAFPKXXTYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90282994
Record name ethyl 2-methyl-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90282994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-2-phenylpropanoate

CAS RN

2901-13-5
Record name Benzeneacetic acid, α,α-dimethyl-, ethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha-Dimethyl-ethyl ester benzeneacetic acid
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Record name 2901-13-5
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Record name ethyl 2-methyl-2-phenylpropanoate
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Record name α,α-Dimethyl-ethyl ester benzeneacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
EM Kaiser, WG Kenyon, CR Hauser - Organic Syntheses, 2003 - Wiley Online Library
… product: ethyl 2‐methyl‐2‐phenylpropanoate …
Number of citations: 0 onlinelibrary.wiley.com
WG Kenyon, RB Meyer, CR Hauser - The Journal of Organic …, 1963 - ACS Publications
… reaction period), the product (58% yield) was shown by vpc to consist of 93% of ethyl 2-phenylpropanoate, 2% of ethyl 2-methyl-2phenylpropanoate, and 5% of ethyl phenylacetate. In …
Number of citations: 28 pubs.acs.org
AR Colwell, LR Duckwall, R Brooks… - The Journal of Organic …, 1981 - ACS Publications
… yielding a light yellow liquid containing ethyl 2methyl-2-phenylpropanoate along with impurities. The product yield (0.65 g, 68%) was obtained by GLC analysis using ethyl …
Number of citations: 44 pubs.acs.org
JI Lee - Journal of the Korean Chemical Society, 2017 - koreascience.kr
The 2-arylpropanoic acids have drawn interest because they exhibit nonsteroidal anti-inflammatory activities. 1 2-Arylpropanoates as precursors of them have generally been …
Number of citations: 2 koreascience.kr
A El Ouarradi, I Salard-Arnaud, D Buisson - Tetrahedron, 2008 - Elsevier
… The acylation of ethyl 2-methyl-2-phenylpropanoate with 4-chlorobutanoyl chloride was reported and displayed the predominance of meta to para regio-isomer (2 meta/1 para) 9 and …
Number of citations: 4 www.sciencedirect.com
CE Solarte Orozco, M Escribà i Gelonch, J Eras i Joli… - 2011 - repositori.udl.cat
The anticipated worldwide increase in biodiesel production will result in an accumulation of glycerol for which there are insufficient conventional uses. The surplus of this by-product has …
Number of citations: 3 repositori.udl.cat
G Consiglio - Journal of Organometallic Chemistry, 1977 - Elsevier
In the palladium-catalyzed hydrocarboxylation of α-methylstyrene using PPh 3 and (—)-DIOP as ligands, with a constant ratio of phosphorus to palladium atoms of 2, the optical yield …
Number of citations: 53 www.sciencedirect.com
C Solarte, M Escribà, J Eras, G Villorbina, R Canela… - Molecules, 2011 - mdpi.com
… 2-Chloro-1-(chloromethyl)ethyl-2-methyl-2-phenylpropanoate (1d). H-NMR δ: 7.46–7.21, m, 5H, CH ar ), 5.16 (quin, J = 5.3 Hz, 2H, OCH 2 ), 3.73–3.59 (m, 4H, 2 CH 2 -Cl), 1.63 (s, 6H, (…
Number of citations: 11 www.mdpi.com
W Lin, ST Meyer, S Dormann, JD Chisholm - Organics, 2021 - mdpi.com
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate is readily synthesized from 2-trimethylsilylethanol in high yield. This imidate is an effective reagent for the formation of 2-…
Number of citations: 5 www.mdpi.com
BM Fox, K Sugimoto, K Iio, A Yoshida… - Journal of Medicinal …, 2014 - ACS Publications
… Following the general procedure, ethyl 2-(4-(2-bromo-2-methylpropanoyl)phenyl)-2-methylpropanoate (53), prepared from ethyl 2-methyl-2-phenylpropanoate (51), provided the ethyl …
Number of citations: 34 pubs.acs.org

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